Methyl 8-bromoquinoline-7-carboxylate;hydrochloride
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Overview
Description
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H8BrNO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoquinoline-7-carboxylate;hydrochloride typically involves the bromination of quinoline derivatives followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Esterification: The brominated quinoline is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: The ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include various substituted quinolines.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include dihydroquinolines.
Hydrolysis: Products include 8-bromoquinoline-7-carboxylic acid.
Scientific Research Applications
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-bromoquinoline-7-carboxylate;hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Affecting biochemical pathways related to its target, such as neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the ester and hydrochloride functionalities.
Quinoline-7-carboxylate: Lacks the bromine atom.
Methyl quinoline-7-carboxylate: Lacks the bromine atom and hydrochloride salt.
Uniqueness
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential for diverse applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
IUPAC Name |
methyl 8-bromoquinoline-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWMOVXZFAQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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